5-(m-Aminophenyl)-1-isobutyl-1H-tetrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT-034 is a DNA-directed RNA interference-based gene therapy product designed for the treatment of chronic Hepatitis C Virus (HCV) infection. It is composed of a self-complementary recombinant DNA packaged in an adeno-associated virus capsid (AAV8) for the transduction of hepatocytes. TT-034 directs the continuous expression of three independent short hairpin RNAs that simultaneously target three well-conserved sequences located in the 5’ untranslated region and NS5B regions of the HCV genome .
Preparation Methods
Synthetic Routes and Reaction Conditions: TT-034 is synthesized using a recombinant adeno-associated virus serotype 8 vector. The vector is engineered to carry the DNA sequences encoding the short hairpin RNAs. The preparation involves the following steps:
- Construction of the recombinant DNA plasmid containing the short hairpin RNA sequences.
- Packaging of the recombinant DNA into the adeno-associated virus capsid.
- Purification of the viral particles to ensure high purity and concentration.
Industrial Production Methods: The industrial production of TT-034 involves large-scale cell culture systems to produce the recombinant adeno-associated virus particles. The process includes:
- Transfection of the host cells with the recombinant DNA plasmid.
- Harvesting of the viral particles from the cell culture.
- Purification using techniques such as ultracentrifugation and chromatography to obtain high-purity viral vectors .
Chemical Reactions Analysis
Types of Reactions: TT-034 undergoes several biochemical reactions within the host cells:
Transcription: The recombinant DNA is transcribed into RNA within the hepatocytes.
RNA Interference: The short hairpin RNAs are processed into small interfering RNAs that target the HCV RNA genome.
Common Reagents and Conditions:
Reagents: Recombinant DNA plasmid, adeno-associated virus capsid, host cells.
Conditions: Optimal cell culture conditions, including temperature, pH, and nutrient supply, are maintained to ensure efficient viral production and transduction.
Major Products Formed:
Short Hairpin RNAs: These are the primary products that mediate the RNA interference mechanism.
Small Interfering RNAs: These are derived from the short hairpin RNAs and target the HCV RNA genome for degradation.
Scientific Research Applications
TT-034 has several scientific research applications, including:
Chemistry: It serves as a model for studying gene therapy and RNA interference mechanisms.
Biology: It is used to investigate the molecular pathways involved in HCV infection and the host immune response.
Medicine: TT-034 is being explored as a potential one-time treatment for chronic HCV infection, offering a long-term solution by targeting the viral RNA genome.
Mechanism of Action
TT-034 exerts its effects through the following mechanism:
Transduction: The adeno-associated virus capsid delivers the recombinant DNA into hepatocytes.
Transcription: The host cell’s transcriptional machinery continuously expresses the short hairpin RNAs.
RNA Interference: The short hairpin RNAs are processed into small interfering RNAs by the enzyme Dicer. .
Comparison with Similar Compounds
ALN-HBV: Another RNA interference-based therapy targeting the Hepatitis B Virus.
ARC-520: An RNA interference-based therapy designed to target the Hepatitis B Virus.
Comparison:
Uniqueness: TT-034 is unique in its design as it targets three well-conserved sequences in the HCV genome simultaneously, providing a robust and comprehensive approach to inhibiting viral replication.
Delivery Method: TT-034 uses an adeno-associated virus vector for delivery, which is known for its high transduction efficiency and long-term expression in hepatocytes.
Target Specificity: The short hairpin RNAs in TT-034 are specifically designed to target the HCV RNA genome, minimizing off-target effects and enhancing therapeutic efficacy
TT-034 represents a significant advancement in the field of gene therapy and RNA interference, offering a promising approach for the treatment of chronic HCV infection.
Properties
Molecular Formula |
C11H16ClN5 |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[1-(2-methylpropyl)tetrazol-5-yl]aniline;hydrochloride |
InChI |
InChI=1S/C11H15N5.ClH/c1-8(2)7-16-11(13-14-15-16)9-4-3-5-10(12)6-9;/h3-6,8H,7,12H2,1-2H3;1H |
InChI Key |
QRFDPUUTKDZZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NN=N1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.